molecular formula C13H18O3S B14366250 Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol CAS No. 90936-35-9

Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol

Cat. No.: B14366250
CAS No.: 90936-35-9
M. Wt: 254.35 g/mol
InChI Key: GIQZKRCZOIRDMR-UHFFFAOYSA-N
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Description

Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol is an organic compound with a unique structure that combines an acetic acid moiety with a phenylsulfanyl group and a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylsulfanylbut-3-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its specific interactions and reactions can be leveraged for desired outcomes .

Properties

CAS No.

90936-35-9

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol

InChI

InChI=1S/C11H14OS.C2H4O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10;1-2(3)4/h3-7,11-12H,1,8H2,2H3;1H3,(H,3,4)

InChI Key

GIQZKRCZOIRDMR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(O)SC1=CC=CC=C1.CC(=O)O

Origin of Product

United States

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